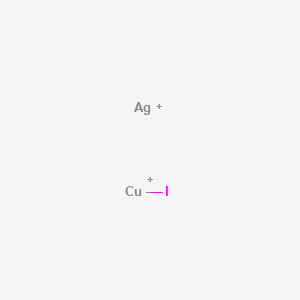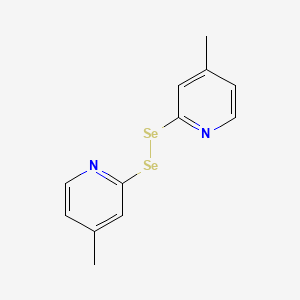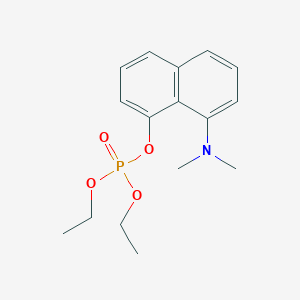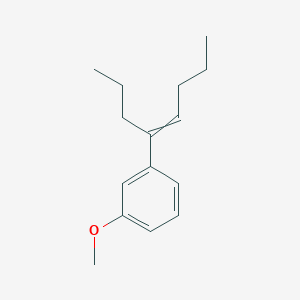![molecular formula C10H16O B14250419 4,7-Dimethylbicyclo[3.2.1]octan-6-one CAS No. 489412-77-3](/img/structure/B14250419.png)
4,7-Dimethylbicyclo[3.2.1]octan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethylbicyclo[321]octan-6-one is an organic compound with the molecular formula C10H16O It is a bicyclic ketone, characterized by its unique structure which includes two methyl groups attached to a bicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethylbicyclo[3.2.1]octan-6-one can be achieved through several methods. One common approach involves the reaction of (4R,5R)-1-acetoxy-4-(1,2-epoxy-1-methyl-ethyl)-5-methylcyclohex-1-ene with boron trifluoride etherate (BF3·Et2O). This reaction produces (1R,4R,5R,7S)-7-acetoxy-4,6-dimethylbicyclo[3.2.1]octan-2-ones, which can then be transformed into the desired ketone .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,7-Dimethylbicyclo[3.2.1]octan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
4,7-Dimethylbicyclo[3.2.1]octan-6-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4,7-Dimethylbicyclo[3.2.1]octan-6-one exerts its effects involves interactions with molecular targets and pathways. The ketone group is reactive and can form covalent bonds with nucleophiles, leading to various biochemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
- 2,6-Dimethylbicyclo[3.2.1]octane
- Bicyclo[3.2.1]octan-3-one
- Bicyclo[3.3.1]nonane derivatives
Uniqueness: 4,7-Dimethylbicyclo[3.2.1]octan-6-one is unique due to the specific positioning of its methyl groups and the ketone functionality. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
489412-77-3 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4,7-dimethylbicyclo[3.2.1]octan-6-one |
InChI |
InChI=1S/C10H16O/c1-6-3-4-8-5-9(6)10(11)7(8)2/h6-9H,3-5H2,1-2H3 |
InChI Key |
ZDFFSYHGDNXURJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2CC1C(=O)C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)




![(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone](/img/structure/B14250375.png)
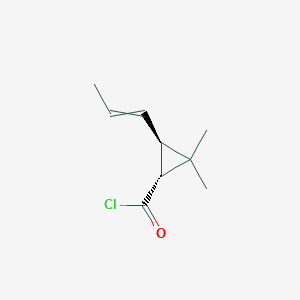
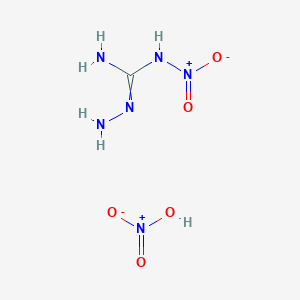
phosphanium](/img/structure/B14250395.png)
![Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]-](/img/structure/B14250402.png)
